molecular formula C14H17BrFNO4 B13043897 N-Boc-3-bromo-2-fluoro-D-phenylalanine

N-Boc-3-bromo-2-fluoro-D-phenylalanine

Cat. No.: B13043897
M. Wt: 362.19 g/mol
InChI Key: PGVIVQHZILLOCN-SNVBAGLBSA-N
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Description

N-Boc-3-bromo-2-fluoro-D-phenylalanine is a synthetic amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 3-position, and a fluorine atom at the 2-position of the phenylalanine backbone. This compound is primarily used in peptide synthesis and medicinal chemistry research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-3-bromo-2-fluoro-D-phenylalanine typically involves multiple steps, starting from commercially available starting materials. One common route includes:

    Protection of the Amino Group: The amino group of D-phenylalanine is protected using a Boc group, typically through the reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

    Bromination: The protected phenylalanine undergoes bromination at the 3-position using a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-Boc-3-bromo-2-fluoro-D-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-Boc-3-bromo-2-fluoro-D-phenylalanine has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides with specific structural and functional properties.

    Medicinal Chemistry: The compound is utilized in the design and synthesis of novel pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It serves as a probe in studying protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: The compound is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-Boc-3-bromo-2-fluoro-D-phenylalanine depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets through hydrogen bonding, hydrophobic interactions, and covalent modifications. The presence of the bromine and fluorine atoms can enhance binding affinity and specificity by modulating the electronic and steric properties of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-3-bromo-2-fluoro-D-phenylalanine is unique due to the combined presence of both bromine and fluorine atoms, which imparts distinct electronic and steric properties. This makes it a valuable tool in the synthesis of complex peptides and the development of novel pharmaceuticals with enhanced activity and selectivity .

Properties

Molecular Formula

C14H17BrFNO4

Molecular Weight

362.19 g/mol

IUPAC Name

(2R)-3-(3-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-10(12(18)19)7-8-5-4-6-9(15)11(8)16/h4-6,10H,7H2,1-3H3,(H,17,20)(H,18,19)/t10-/m1/s1

InChI Key

PGVIVQHZILLOCN-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=C(C(=CC=C1)Br)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C(=CC=C1)Br)F)C(=O)O

Origin of Product

United States

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